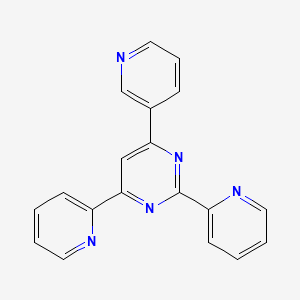
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of three pyridine rings attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the reaction of 2-aminopyridine with 2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.
科学的研究の応用
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-3-yl)-6-(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-4-yl)-6-(pyridin-2-yl)pyrimidine
Uniqueness
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical and physical properties. This unique structure allows it to form stable complexes with metals and exhibit specific biological activities that are not observed in its analogs.
特性
分子式 |
C19H13N5 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
2,4-dipyridin-2-yl-6-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-3-10-21-15(7-1)18-12-17(14-6-5-9-20-13-14)23-19(24-18)16-8-2-4-11-22-16/h1-13H |
InChIキー |
NAIGHQGBSCRDHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


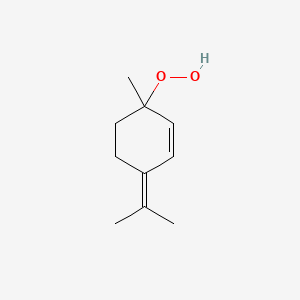
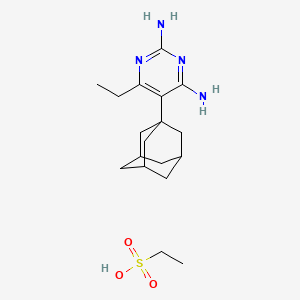
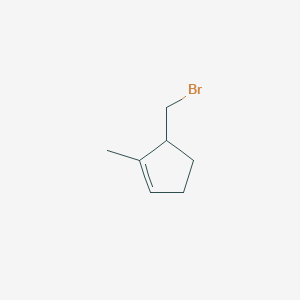
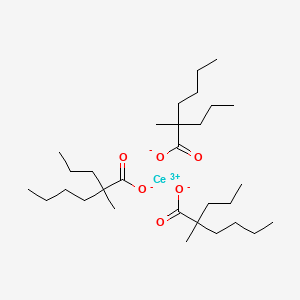
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
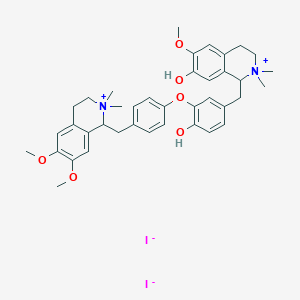
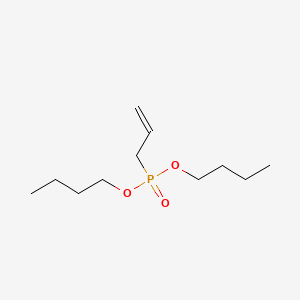
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
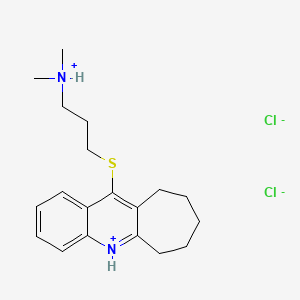

![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
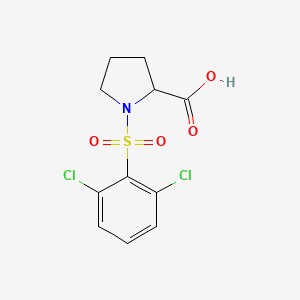
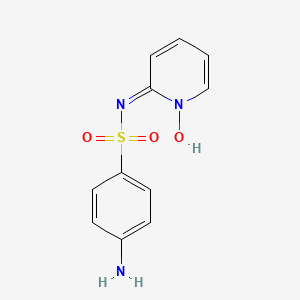
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
